3-Morpholin-4-ylpropyl methanesulfonate

描述

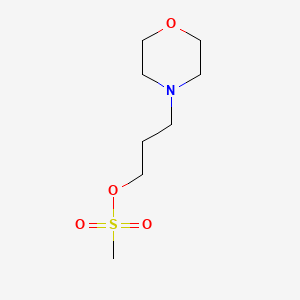

3-Morpholin-4-ylpropyl methanesulfonate (IUPAC name: N-(3-Morpholin-4-yl-propyl)-methanesulfonamide) is a sulfonate ester derivative containing a morpholine ring. Key identifiers include:

- CAS Number: 88334-78-5

- Molecular Formula: C₈H₁₈N₂O₃S

- Molecular Weight: 222.31 g/mol

- Structure: Features a methanesulfonate group linked to a propyl chain terminated by a morpholine moiety.

This compound is categorized as a rare chemical, primarily used in research and specialized synthesis . Limited commercial availability and sparse toxicity data suggest it is handled under controlled laboratory conditions.

属性

分子式 |

C8H17NO4S |

|---|---|

分子量 |

223.29 g/mol |

IUPAC 名称 |

3-morpholin-4-ylpropyl methanesulfonate |

InChI |

InChI=1S/C8H17NO4S/c1-14(10,11)13-6-2-3-9-4-7-12-8-5-9/h2-8H2,1H3 |

InChI 键 |

YXIIXGYUTXRAIY-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)OCCCN1CCOCC1 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Alkyl Methanesulfonates

Ethyl Methanesulfonate (EMS)

- CAS : 62-50-0

- Molecular Formula : C₃H₈O₃S

- Molecular Weight : 124.16 g/mol

- Properties : Colorless liquid, highly alkylating, volatile.

- Toxicity: Classified as a carcinogen, mutagen, and teratogen by NTP, IARC, and EPA .

- Applications : Used in biochemical research to induce mutations in genetic studies .

Lead Methanesulfonate

- Properties : Colorless liquid, corrosive to metals, stable under standard conditions.

- Toxicity : Causes respiratory irritation, neurotoxic effects, and releases hazardous sulfur oxides upon decomposition .

- Applications : Industrial processes (e.g., electroplating), though restricted due to lead toxicity .

Key Differences :

- Reactivity : EMS is a potent alkylating agent due to its small ethyl group, whereas 3-Morpholin-4-ylpropyl methanesulfonate’s bulkier morpholine-propyl chain likely reduces volatility and alters reactivity.

- Toxicity Profile : EMS’s mutagenicity contrasts with lead methanesulfonate’s heavy metal toxicity. The morpholine derivative’s toxicity remains understudied but may involve sulfonate ester-related risks.

Morpholine-Containing Methanesulfonates

1-Propanol,3,3'-[[3-(4-Morpholinyl)propyl]imino]bis-, Dimethanesulfonate (Ester)

- CAS: Not specified (NSC 183762)

- Molecular Formula : Likely C₁₃H₂₈N₂O₇S₂ (inferred from structure)

- Structure : Contains dual methanesulfonate groups and a morpholinylpropylamine backbone.

- Applications: Potential intermediate in pharmaceutical synthesis (e.g., antitumor agents) .

Morpholine, 4-[3-[(1,4-Diphenyl-1H-pyrazol-3-yl)oxy]propyl]-, Methanesulfonate

Comparison with this compound :

- Solubility : The morpholine group in all three compounds enhances water solubility compared to purely aromatic sulfonates.

Research Findings and Implications

- Reactivity Trends : Methanesulfonate esters generally exhibit electrophilic reactivity, but substituents modulate their behavior. For example, EMS’s small ethyl group facilitates DNA alkylation, while morpholine derivatives may prioritize solubility or target-specific interactions.

- Toxicity Considerations : While EMS and lead methanesulfonate have well-documented hazards, this compound’s risks are less characterized but warrant precautions typical of sulfonate esters (e.g., avoiding inhalation, skin contact).

- Synthetic Utility : Morpholine-containing sulfonates are valuable in drug discovery due to their ability to improve pharmacokinetic properties (e.g., bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。